![molecular formula C20H23BrN2O3 B444931 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE](/img/structure/B444931.png)
1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a bromomethoxybenzyl group and a methoxyphenylmethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE typically involves multiple steps:
Formation of the Bromomethoxybenzyl Intermediate: This step involves the bromination of 4-methoxybenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Piperazine Substitution: The bromomethoxybenzyl intermediate is then reacted with piperazine in a solvent such as ethanol or acetonitrile under reflux conditions to form the substituted piperazine.
Methoxyphenylmethanone Addition: Finally, the substituted piperazine is reacted with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methoxyphenylmethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom in the bromomethoxybenzyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of [4-(3-Bromo-4-methoxy-benzyl)-piperazin-1-yl]-(3-methoxy-phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its piperazine ring is a common motif in many bioactive compounds, making it a useful tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new pharmaceuticals. Its structure suggests potential activity as a central nervous system agent, given the presence of the piperazine ring.
Industry
In industry, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its ability to undergo various chemical reactions and form stable products.
作用機序
The mechanism of action of 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperazine ring may interact with neurotransmitter receptors, while the methoxy groups could enhance its binding affinity through additional interactions.
類似化合物との比較
Similar Compounds
[4-(3-Chloro-4-methoxy-benzyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone: Similar structure but with a chlorine atom instead of bromine.
[4-(3-Bromo-4-hydroxy-benzyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the bromine atom in 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE makes it unique compared to its chloro and hydroxy analogs. Bromine’s larger atomic radius and different electronic properties can lead to distinct reactivity and interaction profiles, making this compound particularly interesting for further study.
特性
分子式 |
C20H23BrN2O3 |
|---|---|
分子量 |
419.3g/mol |
IUPAC名 |
[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-17-5-3-4-16(13-17)20(24)23-10-8-22(9-11-23)14-15-6-7-19(26-2)18(21)12-15/h3-7,12-13H,8-11,14H2,1-2H3 |
InChIキー |
TZYUYERHFYTFIK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)Br |
正規SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




METHANONE](/img/structure/B444852.png)
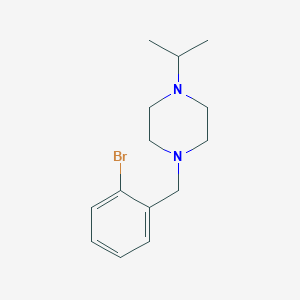
![Isopropyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444856.png)
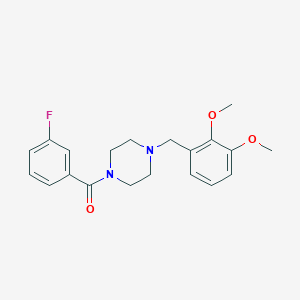

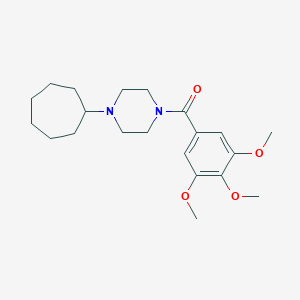
![1-(3,5-Bis{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}benzoyl)-4-(3-chlorophenyl)piperazine](/img/structure/B444863.png)
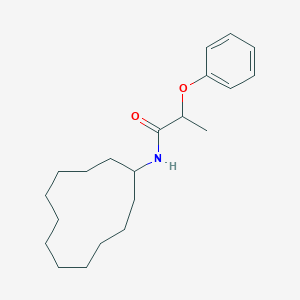
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B444866.png)
methanone](/img/structure/B444867.png)
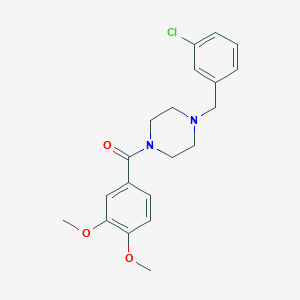
![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B444870.png)
